molecular formula C₂₉H₄₁N₇O₅S B549956 L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- CAS No. 74012-06-9

L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-

Cat. No. B549956
CAS RN: 74012-06-9
M. Wt: 599.7 g/mol
InChI Key: QXYYONMTJKILDK-ZJZGAYNASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanine is an essential amino acid that plays a crucial role in various biochemical processes within the human body . It is classified as an alpha-amino acid and is one of the building blocks of proteins . L-Phenylalanine exists in two forms: L-phenylalanine and D-phenylalanine . It is found naturally in foods such as meat and eggs . It can be used to metabolize two distinct chemicals, phenylethylamine and tyrosine .


Synthesis Analysis

The synthesis of L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- involves several steps. One important pathway involves the conversion of L-phenylalanine to L-tyrosine, which is catalyzed by the enzyme phenylalanine hydroxylase . This reaction is critical as it leads to the formation of the neurotransmitters dopamine, norepinephrine, and epinephrine .


Molecular Structure Analysis

The molecular formula of L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- is C20H29N5O6 . The average mass is 435.474 Da and the monoisotopic mass is 435.211792 Da .


Chemical Reactions Analysis

Phenylalanine, methionine, and their mixtures, methionyl phenylalanine, phenylalanyl methionine, and mixtures of each dipeptide with phenylalanine were reacted with radiolytically generated H atoms in aqueous solution at pH 6.5 . When methionine is irradiated alone, G(-methionine) = 2.0; the principal amino acid product is a-amino- n-butyric acid .


Physical And Chemical Properties Analysis

Phenylalanine is an essential α- amino acid with the formula C9H11NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . This essential amino acid is classified as neutral, and nonpolar because of the inert and hydrophobic nature of the benzyl side chain .

Scientific Research Applications

Key Enzymes Identification Ding et al. (2016) developed an in vitro system to directly investigate the biosynthesis of L-Phenylalanine (L-Phe) in E. coli. They determined the absolute concentrations of key enzymes involved in the shikimate (SHIK) pathway. The study found that increasing the concentrations of certain enzymes significantly improved the yield of L-Phe. This research provides a practical method to detect potential bottlenecks in metabolic pathways, thereby improving the yield of desired products like L-Phe (Ding et al., 2016).

Peptide Synthesis Utilizing Enzymes Cramer and Horváth (1989) investigated enzymatic peptide synthesis using carboxypeptidase Y immobilized on microparticulate amino-silica. They efficiently synthesized various peptides, including intermediates in the synthesis of L-methionyl-L-leucyl-L-phenylalanine, demonstrating that immobilized enzymes can be effectively used for peptide synthesis without inactivation during reactions (Cramer & Horváth, 1989).

Antifungal Activity of Carrier Peptides Meyer-Glauner et al. (1982) synthesized eleven analogues of a naturally occurring peptide, L-arginyl-D-allo-threonyl-L-phenylalanine, and found that two tripeptides exhibited significant antifungal activity. The study highlights the carrier function of amino acid sequences in enhancing the delivery or uptake of antimetabolites (Meyer-Glauner et al., 1982).

Escherichia coli Engineering for L-Phenylalanine Production Liu et al. (2018) engineered Escherichia coli to enhance L-Phe biosynthesis. They inactivated the PTS system and engineered the transcription factor TyrR to decrease repression on L-Phe pathway enzymes. Their system-level engineering significantly increased the L-Phe titer, demonstrating the potential of genetic modifications for efficient aromatic amino acid production (Liu et al., 2018).

Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Safety and Hazards

L-phenylalanine, D-phenylalanine, and DL-phenylalanine are possibly safe when used as medicine, short-term . Side effects might include anxiety, headache, and constipation . When applied to the skin: Phenylalanine cream is possibly safe when used short-term .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N7O5S/c1-42-16-14-23(34-25(37)21(30)17-19-9-4-2-5-10-19)27(39)35-22(13-8-15-33-29(31)32)26(38)36-24(28(40)41)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYYONMTJKILDK-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432751
Record name L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-

CAS RN

74012-06-9
Record name L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Reactant of Route 2
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Reactant of Route 3
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Reactant of Route 4
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Reactant of Route 5
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Reactant of Route 6
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.